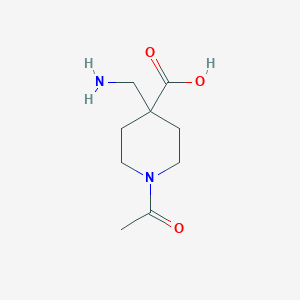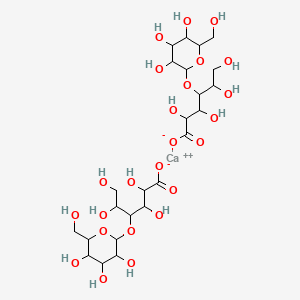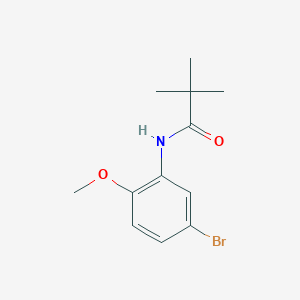
N-(5-bromo-2-methoxyphenyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-methoxyphenyl)pivalamide is an organic compound with the molecular formula C12H16BrNO2 It is characterized by the presence of a bromine atom, a methoxy group, and a pivalamide group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxyphenyl)pivalamide typically involves the reaction of 5-bromo-2-methoxyaniline with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
5-bromo-2-methoxyaniline+pivaloyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
N-(5-bromo-2-methoxyphenyl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include aldehydes or acids.
Coupling: Biaryl compounds are formed.
科学的研究の応用
N-(5-bromo-2-methoxyphenyl)pivalamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of N-(5-bromo-2-methoxyphenyl)pivalamide depends on its specific application. In general, it can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding or dipole interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
類似化合物との比較
Similar Compounds
- N-(5-bromo-2-methoxyphenyl)acetamide
- N-(5-bromo-2-methoxyphenyl)benzamide
- N-(5-bromo-2-methoxyphenyl)propionamide
Uniqueness
N-(5-bromo-2-methoxyphenyl)pivalamide is unique due to the presence of the pivalamide group, which imparts steric hindrance and influences its reactivity and interactions. This makes it distinct from other similar compounds that may have different acyl groups.
特性
分子式 |
C12H16BrNO2 |
|---|---|
分子量 |
286.16 g/mol |
IUPAC名 |
N-(5-bromo-2-methoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,1-4H3,(H,14,15) |
InChIキー |
MSWIAUGYLVSUSW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


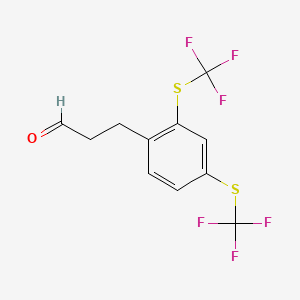
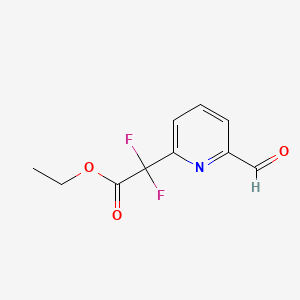
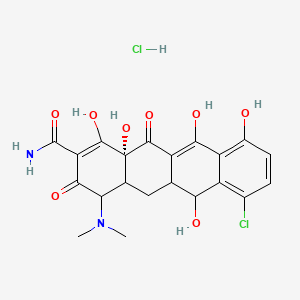
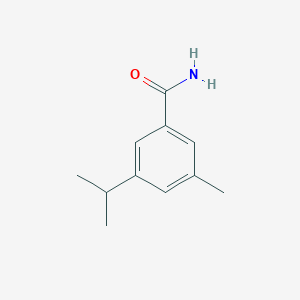
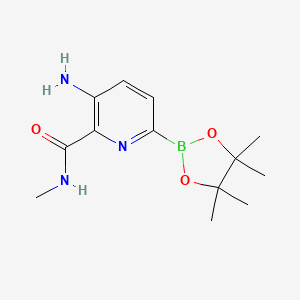
![3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B14776574.png)
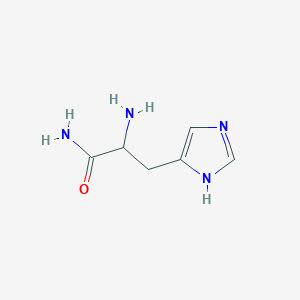
![2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776585.png)
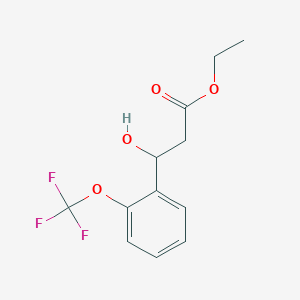
![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)
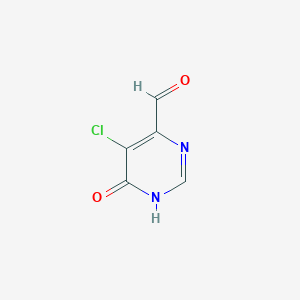
![4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)
